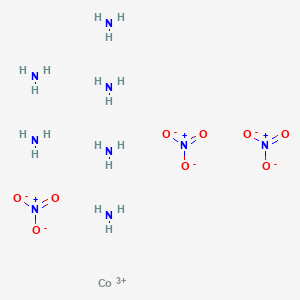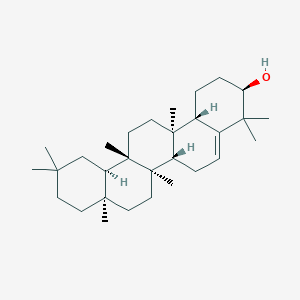
Hexaamminecobalt(III) nitrate
Overview
Description
Hexaamminecobalt(III) nitrate is a useful research compound. Its molecular formula is CoH13N7O3-3 and its molecular weight is 347.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Spectroscopy in Nucleic Acids : Hexaamminecobalt(III) is used in nuclear magnetic resonance (NMR) spectroscopy for structure determination of nucleic acids. It helps in identifying outer-sphere magnesium binding sites in nucleic acids (Rowińska-Żyrek, Skilandat, & Sigel, 2013).
X-ray Crystallography : The compound's response to X-ray scattering is unique, providing insights into crystal dynamics and thermal wave propagation in materials (Gowda, Banerjee, & Fletcher, 1970).
Anticarcinogenic Potential : Studies show its potential in reducing biochemical changes induced by diethylnitrosamine, suggesting anticarcinogenic properties, particularly in liver cancer (Naura, Kalla, Sharma, & Sharma, 2007).
Solution Chemistry : Its behavior in solutions, including partial molar volumes in proteated and deuterated water, is extensively studied, providing insights into solvent coordination and structure breaking properties (Zanella, Astor, Kim, Mao, Pinnock, & Fucaloro, 2012).
Conductance Behavior : The conductance behavior of hexaamminecobalt(III) complexes in aqueous solutions and their ion association constants have been studied, contributing to understanding of ion-pair formation (Katayama & Tamamushi, 1968).
Anion Receptor Research : It is studied as a potential anion receptor, demonstrated by its interaction with various anions, providing insights into hydrogen bonding and coordination chemistry (Sharma, Bala, Sharma, & Venugopalan, 2004).
Electrochemistry Studies : The kinetics and mechanism of hexaamminecobalt(III) electro-reduction onto gold electrodes have been examined, advancing understanding in electrochemistry (Mech, Żabiński, Kowalik, & Fitzner, 2012).
Absorption Kinetics : The kinetics of nitric oxide absorption into ammoniacal cobalt(II) solutions, which include hexaamminecobalt(II), are studied, providing insights into reaction kinetics and potential environmental applications (Yu & Tan, 2014).
Mechanism of Action
Target of Action
Hexaamminecobalt(III) nitrate is a complex inorganic compoundIt can interact with various biological molecules and structures due to its charge and structure .
Mode of Action
The mode of action of this compound is primarily through its interactions with other molecules. The compound can undergo nitro-exo-nitrito isomerization . This process involves the rearrangement of the nitro group in the compound, which can lead to changes in its chemical properties and interactions .
Biochemical Pathways
The compound’s ability to undergo isomerization suggests that it could potentially influence various chemical reactions and processes .
Result of Action
The results of this compound’s action are largely dependent on its environment and the specific molecules it interacts with. For instance, it has been found to have antimicrobial activities against certain strains of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, upon heating, it begins to lose some of its ammine ligands, eventually producing a stronger oxidant . Moreover, the chloride ions in the compound can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding derivatives .
Safety and Hazards
Future Directions
The electrocatalytic production of ammonia is seen as a promising method that could eventually replace the Haber-Bosch process . If nitrites or nitrates are employed as nitrogen sources instead of nitrogen gas, nitrate and nitrite contaminations in water systems can be effectively removed and simultaneously transformed into energy sources . This could become a new substitute for the synthesis of ammonia .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hexaamminecobalt(III) nitrate are largely determined by its structure and the nature of its interactions with other biomolecules. The cobalt(III) ion at the center of the complex can interact with a variety of enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported in the literature.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that upon heating, Hexaamminecobalt(III) begins to lose some of its ammine ligands, eventually producing a stronger oxidant . This suggests that the compound might interact with biomolecules in a way that alters their function, possibly through enzyme inhibition or activation, or changes in gene expression .
Properties
IUPAC Name |
azane;cobalt(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3NO3.6H3N/c;3*2-1(3)4;;;;;;/h;;;;6*1H3/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCKRIHWNYBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH18N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909454 | |
| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10534-86-8 | |
| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaamminecobalt(III) nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of hexaamminecobalt(III) nitrate?
A: Unlike the cubic crystals of the thiocyanatopentammine derivative, this compound forms tetragonal crystals belonging to the space group P42nm. The unit cell dimensions are a = b = 21.66 Å and c = 33.32 Å. [] This structural information was obtained through X-ray diffraction studies.
Q2: How does the crystal structure of this compound influence its interaction with X-rays?
A: A distinctive feature of this compound crystals is the intense diffuse scattering observed during X-ray diffraction experiments. [] This scattering pattern is attributed to the unique thermal vibrations within the crystal lattice, particularly the transverse waves associated with the independent motion of [Co(NH3)6]3+ and (NO3)− units.
Q3: Can this compound be used as a precursor for synthesizing polyoxometalates?
A: Yes, reacting this compound with sodium molybdate in the presence of malonic acid leads to the formation of the heptamolybdate [Co(NH3)6]2[Mo7O24]·8H2O. [] This highlights the potential of this compound as a building block in the synthesis of complex metal oxide clusters like polyoxometalates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)






